
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide is a chemical compound with the molecular formula C15H12N2O3. It is known for its unique structure, which includes a benzoxazine ring fused with a benzamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide typically involves the cyclization of alpha-bromoalkanoic acid ethyl esters with 2-amino-5-nitrophenol, followed by reduction of the nitro group using iron powder and ammonium chloride at reflux temperature . The resulting aniline derivatives are then reacted with commercially available aryl sulfonyl chlorides to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amine.
Substitution: The benzoxazine ring allows for substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are frequently used for nitro group reduction.
Substitution: Aryl sulfonyl chlorides are used for substitution reactions involving the benzoxazine ring.
Major Products
The major products formed from these reactions include various substituted benzoxazine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bromodomain inhibitor, which can regulate gene expression.
作用機序
The mechanism of action of N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide involves its interaction with bromodomain-containing proteins (BRDs). These proteins recognize acetylated lysine residues on histones, influencing gene expression. By inhibiting BRDs, the compound can downregulate the expression of oncogenes such as c-Myc, leading to reduced cancer cell proliferation .
類似化合物との比較
Similar Compounds
N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: Shares a similar benzoxazine structure but includes a sulfonamide group.
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Contains a glucoside moiety, making it more hydrophilic.
Uniqueness
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide is unique due to its specific benzamide and benzoxazine fusion, which imparts distinct chemical properties and biological activities. Its ability to inhibit bromodomain-containing proteins sets it apart from other similar compounds .
特性
CAS番号 |
90814-95-2 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide |
InChI |
InChI=1S/C15H12N2O3/c18-14-9-20-13-8-11(6-7-12(13)17-14)16-15(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)(H,17,18) |
InChIキー |
QXSOUCFSEUPWLA-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
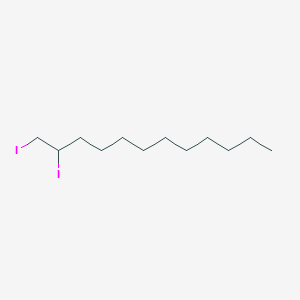
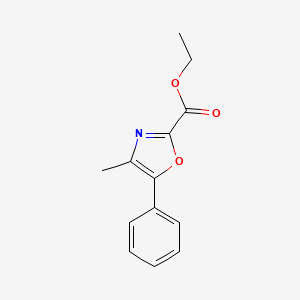
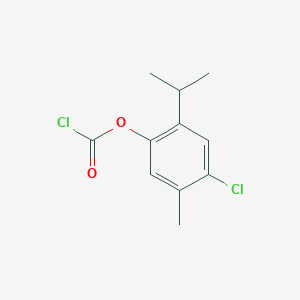

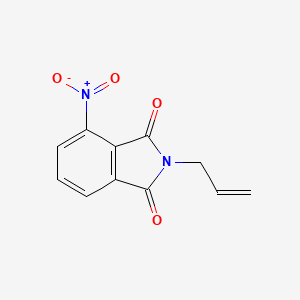
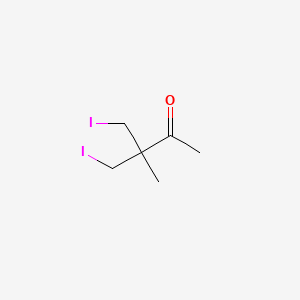
![5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14356208.png)
![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)
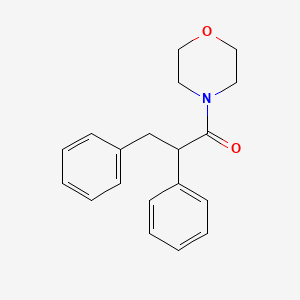

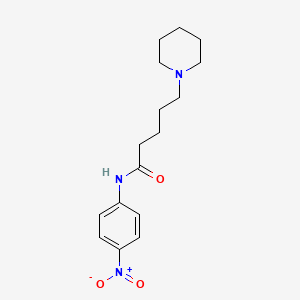
![Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate](/img/structure/B14356223.png)
![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
